molecular formula C11H14BrNO B1293057 2-bromo-N-(2,3-dimethylphenyl)propanamide CAS No. 1119451-12-5

2-bromo-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B1293057
CAS No.: 1119451-12-5
M. Wt: 256.14 g/mol
InChI Key: XEEHDXNRTRJBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Bromo-N-(2,3-dimethylphenyl)propanamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed from these reactions are propanamide and 2-bromo-2,3-dimethylaniline.

Scientific Research Applications

2-Bromo-N-(2,3-dimethylphenyl)propanamide is valuable in scientific research due to its unique properties. It is used in:

Mechanism of Action

. its structure suggests that it can participate in various substitution reactions due to the presence of the bromine atom. The amide bond also indicates potential hydrogen bonding interactions, which could be relevant in studies of protein structure and function.

Comparison with Similar Compounds

2-Bromo-N-(2,3-dimethylphenyl)propanamide can be compared with other similar compounds such as N-(2-bromophenyl)-2,2-dimethylpropanamide . While both compounds contain a bromine atom and an amide group, the position of the bromine and the presence of additional methyl groups can affect their reactivity and applications. The unique structure of this compound makes it particularly useful in specific research contexts .

Properties

IUPAC Name

2-bromo-N-(2,3-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEHDXNRTRJBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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